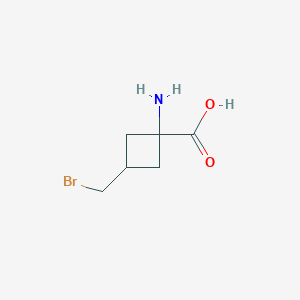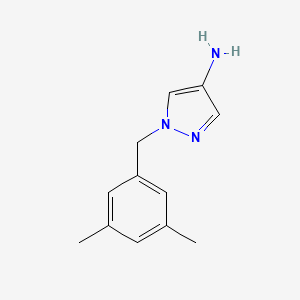
4-bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester typically involves the bromination of 1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazole derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
- Substituted imidazole derivatives
- Oxidized imidazole compounds
- Reduced imidazole compounds
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and interfere with cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-imidazole-5-carboxylic acid Ethyl ester
- 4-Methyl-5-imidazolecarboxaldehyde
- 1-Methyl-1H-imidazole-4-carboxylic acid
Comparison: The bromine atom also contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H9BrN2O2 |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
ethyl 5-bromo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
VONYKFKDYZPWGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=CN1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)


![3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B12089566.png)
![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)


![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)

